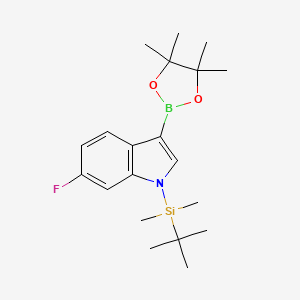
1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a tert-butyldimethylsilyl group, a fluoro substituent, and a dioxaborolan group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including substitution reactions and protection-deprotection strategiesThe tert-butyldimethylsilyl group is often introduced as a protecting group to prevent unwanted reactions at specific sites on the molecule .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, including natural products and functional materials.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily determined by its ability to participate in various chemical reactions. The fluoro and dioxaborolan groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole stands out due to its unique combination of functional groups. Similar compounds include:
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another indole derivative with a dioxaborolan group, used in similar synthetic applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A related compound with a piperidine core, used in organic synthesis and material science.
These compounds share similar reactivity patterns but differ in their core structures and specific applications.
Biological Activity
1-(tert-Butyldimethylsilyl)-6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 2304635-86-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity based on diverse sources and recent research findings.
Chemical Structure and Properties
The compound features a distinctive indole core structure with a tert-butyldimethylsilyl group and a boron-containing dioxaborolane moiety. The molecular formula is C20H31BFNO2Si, and it has a molecular weight of 375.36 g/mol. Its unique structure contributes to its biological properties.
Research indicates that compounds with indole structures often interact with various biological targets such as enzymes and receptors involved in cancer pathways. Specifically, this compound may exhibit inhibitory effects on anaplastic lymphoma kinase (ALK) and other kinases critical for tumor growth.
Inhibition Studies
In vitro studies have shown that related compounds can inhibit ALK enzymatic activity effectively. For instance, similar indole derivatives demonstrated IC50 values ranging from nanomolar to micromolar concentrations against ALK:
| Compound | IC50 (nM) |
|---|---|
| 7b | 2503 ± 545 |
| 7c | 28.6 ± 12.6 |
| 7d | 21.3 ± 7.4 |
These results suggest that modifications to the indole structure can significantly enhance potency against specific targets .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor efficacy of related indole compounds in xenograft models. The compounds showed promising results in inhibiting tumor growth by targeting ALK pathways, indicating potential therapeutic applications for treating cancers associated with ALK mutations .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds has been investigated in animal models. For instance, one study reported that a related compound effectively inhibited ALK phosphorylation in tumor tissues for at least 24 hours post-administration . This prolonged effect highlights the potential for sustained therapeutic action.
- Selectivity : Research has also focused on the selectivity of these compounds towards cancer cells compared to normal cells. The ability to selectively inhibit tumor growth while sparing healthy cells is crucial for reducing side effects during cancer therapy .
Safety and Toxicology
The safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some indole derivatives exhibit cytotoxicity at high concentrations, their therapeutic indices remain favorable when dosed appropriately .
Properties
Molecular Formula |
C20H31BFNO2Si |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
tert-butyl-[6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
InChI |
InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
InChI Key |
QOCAGOJPJWVLNR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)F)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















